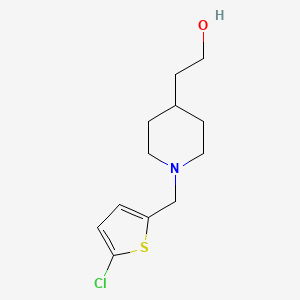

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNOS/c13-12-2-1-11(16-12)9-14-6-3-10(4-7-14)5-8-15/h1-2,10,15H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQLYPYWUIFCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)CC2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol, a compound featuring a piperidine ring with a 5-chlorothiophen-2-ylmethyl substitution, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for drug development.

- Molecular Formula : C13H16ClN3O

- Molecular Weight : 265.73 g/mol

- IUPAC Name : 2-(1-((5-chlorothiophen-2-yl)methyl)piperidin-4-yl)ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as inflammation and cancer.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess activity against various bacterial strains and fungi, suggesting that this compound may also demonstrate similar efficacy .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of the thiophene ring may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Antimicrobial Efficacy : A study evaluating piperidine derivatives reported minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against Candida auris, indicating strong antifungal activity .

- Cell Cycle Arrest : Another investigation into similar compounds revealed their ability to induce apoptosis in cancer cell lines, demonstrating potential applications in oncology .

- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics for compounds in this class .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Scientific Research Applications

The compound 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This detailed article will explore its scientific research applications, supported by data tables and case studies.

Structure

The structure of the compound features a piperidine ring substituted with a thiophene moiety and an alcohol functional group, which may contribute to its biological activity.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may interact with various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders.

Case Study: Antidepressant Activity

In a study examining the antidepressant effects of similar piperidine derivatives, compounds with structures analogous to this compound exhibited significant serotonin reuptake inhibition, indicating potential use in treating depression .

Neuropharmacology

Research has indicated that derivatives of this compound may have neuroprotective properties. The presence of the thiophene group is thought to enhance blood-brain barrier permeability, making it a candidate for neuropharmacological applications.

Data Table: Neuropharmacological Effects

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Neuroprotective | |

| Compound B | Antidepressant | |

| This compound | Potential neuroprotective effects |

Cosmetic Applications

The alcohol functional group in the compound may provide moisturizing properties, making it suitable for formulation in cosmetic products. Studies have explored the efficacy of similar compounds in enhancing skin hydration and elasticity.

Case Study: Cosmetic Formulation

In cosmetic formulation studies, compounds with similar structures were shown to improve skin barrier function and hydration levels when incorporated into topical products . The incorporation of this compound could potentially yield similar benefits.

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods for quantifying related substances in biological samples.

Data Table: Analytical Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound is compared below with three analogs (Table 1), focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas from references.

Key Observations:

Ethanol vs. Methanol: The ethanol chain in the primary compound (C2) provides greater conformational flexibility than methanol (C1), which may enhance binding to target proteins .

Functional Group Variations: Schiff Base (L1): The imine group in L1 enables chelation with metal ions, making it suitable for catalytic or antimicrobial applications, unlike the hydroxyl group in the primary compound . Piperazine vs.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

- Formation of the 5-chlorothiophen-2-ylmethyl intermediate

- Attachment of the chlorothiophenylmethyl group to the piperidine nitrogen

- Introduction or preservation of the ethan-1-ol functionality at the 4-position of piperidine

This approach ensures selective functionalization and high yields of the target molecule.

Preparation of the 5-Chlorothiophen-2-ylmethyl Intermediate

The starting point is 5-chlorothiophene, which undergoes substitution reactions to introduce the methyl group linked to the piperidine nitrogen:

Halogenation of Thiophene : 5-chlorothiophene is commercially available or can be prepared by selective chlorination of thiophene under controlled conditions.

Alkylation to form 5-chlorothiophen-2-ylmethyl intermediate : The 5-chlorothiophene is reacted with an appropriate alkylating agent (e.g., chloromethyl compounds or formaldehyde derivatives) to yield the 5-chlorothiophen-2-ylmethyl intermediate. This step often involves nucleophilic substitution or electrophilic aromatic substitution mechanisms under basic or acidic catalysis.

Synthesis of the Piperidin-4-yl Ethan-1-ol Core

The piperidine ring with the ethan-1-ol substituent at the 4-position can be prepared by:

Reduction of 2-substituted piperidin-4-ones : Recent advances describe selective reduction of tetrahydropyridinylidene salts to obtain 2-substituted piperidin-4-ones, which can be further functionalized to introduce the ethan-1-ol group at the 4-position.

Direct functionalization of piperidine derivatives : 4-hydroxymethylpiperidine is a common intermediate, which can be protected, activated (e.g., tosylation or mesylation), and then subjected to nucleophilic substitution to introduce various substituents.

Coupling of the 5-Chlorothiophen-2-ylmethyl Group to the Piperidine Nitrogen

The key step involves linking the 5-chlorothiophen-2-ylmethyl moiety to the nitrogen atom of the piperidine ring:

Nucleophilic substitution : The piperidine nitrogen, often in its free amine form, reacts with the 5-chlorothiophen-2-ylmethyl intermediate under basic conditions to form the N-substituted product.

Reductive amination : Alternatively, reductive amination can be employed where 5-chlorothiophene-2-carbaldehyde is condensed with piperidin-4-yl ethan-1-ol or its derivatives, followed by reduction using sodium triacetoxyborohydride or similar reagents to yield the target compound with high specificity.

Purification and Characterization

Purification : The crude product is purified by recrystallization (e.g., methanol/water) or column chromatography (silica gel with ethyl acetate/hexane mixtures) to achieve high purity (>90%).

Structural confirmation : Techniques such as ^1H and ^13C NMR, FTIR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are used to confirm the structure and stereochemistry.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation of thiophene | Chlorination of thiophene | 5-chlorothiophene |

| 2 | Alkylation | Reaction with chloromethyl derivative/base | 5-chlorothiophen-2-ylmethyl intermediate |

| 3 | Piperidine ring synthesis | Reduction of tetrahydropyridinylidene salts or functionalization of 4-hydroxymethylpiperidine | Piperidin-4-yl ethan-1-ol core |

| 4 | N-alkylation or reductive amination | Base or sodium triacetoxyborohydride reduction | Coupling of chlorothiophenylmethyl group to piperidine nitrogen |

| 5 | Purification | Recrystallization, chromatography | Pure 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |

Detailed Research Findings

Yields and Efficiency : The condensation of 2-(piperidin-4-yl)ethanamine with 5-chlorothiophene derivatives typically affords good yields (often >80%) under optimized conditions.

Reaction Monitoring : UV-Visible and FTIR spectroscopy are effective for monitoring intermediate formations and dehydration steps during synthesis.

Computational Support : Density Functional Theory (DFT) calculations have been used to optimize the molecular structure and predict electronic properties, supporting experimental data.

Industrial Considerations : For scale-up, continuous flow reactors and automated synthesis can improve yield and purity, with solvent and reagent optimization critical for reproducibility.

Q & A

Q. How can researchers design synthetic routes for 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol, and what analytical methods validate its purity?

- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or reductive amination to introduce the 5-chlorothiophene and piperidine moieties. For example, reacting a piperidin-4-yl-ethanol precursor with 5-chlorothiophen-2-ylmethyl chloride under basic conditions (e.g., NaOH) may yield the target compound. Retrosynthetic planning tools, such as AI-driven platforms leveraging databases like PISTACHIO or REAXYS, can predict feasible pathways . Purity validation requires HPLC (>95% purity threshold), supplemented by LC-MS for molecular weight confirmation and NMR (¹H/¹³C) for structural verification.

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.5–3.0 ppm for protons; δ 20–60 ppm for carbons), chlorothiophene (δ 6.5–7.5 ppm for aromatic protons), and ethanol moiety (δ 3.5–4.0 ppm for -CH₂OH).

- FT-IR : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are synthesized .

Q. How should initial biological activity assays be structured to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- In vitro receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive piperidine derivatives. Use radioligand displacement assays (IC₅₀ calculations) .

- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cell lines, with EC₅₀ values compared to controls like doxorubicin. Include selectivity indices (e.g., tumor vs. normal cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Systematically modify the chlorothiophene (e.g., replace Cl with Br or CF₃) or piperidine (e.g., introduce methyl groups at C3/C5) to assess impacts on receptor affinity.

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with hydroxyl groups) .

Q. What strategies address contradictory data in solubility and stability studies?

- Methodological Answer :

- Degradation analysis : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. If degradation occurs, consider stabilizing formulations (e.g., lyophilization with cyclodextrins) .

- Solubility enhancement : Test co-solvents (DMSO/PEG-400) or salt formation (e.g., hydrochloride salts) while verifying bioactivity retention .

Q. What computational models elucidate this compound’s mechanism of action at target receptors?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model interactions with serotonin 5-HT₂A receptors over 100-ns trajectories to identify binding pocket residues (e.g., Asp155 hydrogen bonding).

- Free energy calculations : Use MM/GBSA to quantify binding affinities compared to known agonists/antagonists .

Q. How can synthetic yield and scalability be improved without compromising purity?

- Methodological Answer :

- Catalyst optimization : Screen Pd/C or Raney Ni for reductive steps to minimize byproducts.

- Flow chemistry : Implement continuous flow reactors for precise temperature control and reduced reaction times .

Notes

- Key Challenges :

- Balancing lipophilicity (LogP >2) with aqueous solubility for in vivo efficacy.

- Avoiding metabolic oxidation of the thiophene ring via deuteration or fluorination .

- Ethical Compliance : All studies must adhere to institutional guidelines for chemical safety and biological testing (e.g., OECD 423 for acute toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.